molecular formula C18H21ClN6O B15112060 4-chloro-5-(4-ethylpiperazin-1-yl)-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one

4-chloro-5-(4-ethylpiperazin-1-yl)-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one

Cat. No.: B15112060
M. Wt: 372.9 g/mol
InChI Key: KVLXDQMNABWRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazin-3(2H)-one core substituted at positions 4, 5, and 2. Key structural elements include:

  • 4-Chloro group: Enhances electrophilicity and influences reactivity in substitution reactions.
  • 5-(4-Ethylpiperazin-1-yl): A polar, basic substituent that improves solubility and may enhance pharmacokinetic properties (e.g., bioavailability, metabolic stability).

The ethylpiperazine and benzimidazole moieties distinguish this compound from simpler pyridazinone derivatives, suggesting tailored applications in medicinal chemistry.

Properties

Molecular Formula

C18H21ClN6O

Molecular Weight

372.9 g/mol

IUPAC Name

4-chloro-5-(4-ethylpiperazin-1-yl)-2-(1-methylbenzimidazol-2-yl)pyridazin-3-one

InChI

InChI=1S/C18H21ClN6O/c1-3-23-8-10-24(11-9-23)15-12-20-25(17(26)16(15)19)18-21-13-6-4-5-7-14(13)22(18)2/h4-7,12H,3,8-11H2,1-2H3

InChI Key

KVLXDQMNABWRSO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4N3C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(4-ethylpiperazin-1-yl)-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole ring: Starting from o-phenylenediamine and a suitable carboxylic acid derivative.

    Pyridazinone core synthesis: Using hydrazine derivatives and appropriate chlorinated compounds.

    Substitution reactions: Introducing the 4-ethylpiperazin-1-yl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(4-ethylpiperazin-1-yl)-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the nitro or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Using it in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-5-(4-ethylpiperazin-1-yl)-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Pyridazinone Derivatives with Aromatic Substituents

Example Compound: 4-Chloro-2-(4-methoxyphenyl)-5-(methyl(1H-pyrrol-1-yl)amino)pyridazin-3(2H)-one

  • Structural Differences: 2-Substituent: 4-Methoxyphenyl (electron-rich aryl) vs. 1-methylbenzimidazol-2-yl (electron-deficient heterocycle). 5-Substituent: Methyl-pyrrolylamino (planar, moderately basic) vs. ethylpiperazine (flexible, highly basic).
  • Implications: The methoxyphenyl group may reduce solubility compared to the benzimidazole moiety, which could participate in hydrogen bonding. Ethylpiperazine’s basicity may improve aqueous solubility and membrane permeability relative to pyrrolylamino.

Pyridazinones with Heterocyclic Linkages

Example Compound : (R)-4-Chloro-5-(3-((6-(3-(methoxymethyl)-5-methylisoxazol-4-yl)pyrimidin-4-yl)oxy)pyrrolidin-1-yl)pyridazin-3(2H)-one

  • Structural Differences :
    • 5-Substituent : Pyrrolidinyl-isoxazole-pyrimidine vs. ethylpiperazine.
    • Additional Modifications : Hydroxyethyl chain at position 2.
  • Ethylpiperazine’s smaller size may reduce steric hindrance compared to bulky heterocyclic substituents, favoring binding to compact active sites.

Benzimidazole-Containing Analogs

Example Compound : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

  • Structural Differences: Core: Pyrazolone vs. pyridazinone. Substituents: Benzothiazole (sulfur-containing) vs. benzimidazole (nitrogen-rich).
  • Implications: Benzothiazole’s sulfur atom may confer distinct electronic properties and redox stability. The pyridazinone core’s electron-deficient nature could enhance electrophilic reactivity compared to pyrazolone.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Potential Applications
Target Compound ~430.9 4-Cl, 5-(4-ethylpiperazinyl), 2-(1-methylbenzimidazol-2-yl) Moderate-High Kinase inhibition, CNS targets
4-Chloro-2-(4-methoxyphenyl)-5-(methyl-pyrrolylamino)pyridazin-3(2H)-one ~375.8 4-Cl, 5-(methyl-pyrrolylamino), 2-(4-methoxyphenyl) Low-Moderate Antimicrobial, Anticancer
(R)-4-Chloro-5-(3-(isoxazolyl-pyrimidinyloxy)pyrrolidinyl)pyridazin-3(2H)-one ~488.9 4-Cl, 5-(pyrrolidinyl-isoxazole-pyrimidine), 2-(hydroxyethyl) Low Kinase/protease inhibition
4-(Benzothiazol-2-yl)-2-allylpyrazol-5-one ~309.4 4-Benzothiazolyl, 2-allyl, 3-methyl Low Antioxidant, Antiviral

Key Research Findings

  • Synthetic Accessibility : The target compound’s ethylpiperazine and benzimidazole groups are synthetically tractable via nucleophilic substitution and coupling reactions, similar to methods in .
  • Biological Relevance : Ethylpiperazine’s basicity may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies compared to analogs with bulky substituents (e.g., isoxazole-pyrimidine derivatives) .
  • Stability: The 1-methylbenzimidazole moiety likely improves metabolic stability relative to compounds with unprotected amines (e.g., hydrazino derivatives in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.